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molecular formula C10H17NO5S B3380190 tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate CAS No. 183606-83-9

tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate

Cat. No. B3380190
M. Wt: 263.31 g/mol
InChI Key: RJQRXKCRDWVGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434700B2

Procedure details

A solution of (S)-methyl 2-(tert-butoxycarbonylamino)-4-(methylsulfonyl)butanoate (2 g, 6.78 mmol) in tetrahydrofuran (50 mL) was cooled to −78° C., to which potassium bis(trimethylsilyl)amide (1.0 M, toluene solution, 15 ml) was added dropwise, and the mixture was stirred at −78° C. for 2 hours and at room temperature for another 2 hours. An aqueous solution of ammonium chloride (1 M) was added, and the mixture was stirred. The reaction mixture was subjected to liquid separation. The resultant organic layer was then washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the formed solid was collected by filtration to obtain the title compound. The water layer separated previously was extracted twice with ethyl acetate. The resultant organic layers were combined, washed with water and brine, and dried over anhydrous magnesium sulfate. The ethyl acetate extracts were combined, dried and then concentrated under reduced pressure to obtain the title compound. The combined product was purified by flash column chromatography (ethyl acetate:petroleum ether, 3:1) to afford the title compound (55 mg, yield 22%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C@@H:9]([CH2:14][CH2:15][S:16]([CH3:19])(=[O:18])=[O:17])[C:10]([O:12]C)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[K+].[Cl-].[NH4+]>O1CCCC1>[O:17]=[S:16]1(=[O:18])[CH2:15][CH2:14][CH:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])[C:10](=[O:12])[CH2:19]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)OC)CCS(=O)(=O)C
Name
Quantity
15 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 2 hours and at room temperature for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The reaction mixture was subjected to liquid separation
WASH
Type
WASH
Details
The resultant organic layer was then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the formed solid was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=S1(CC(C(CC1)NC(OC(C)(C)C)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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